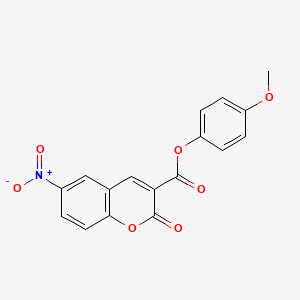

4-methoxyphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methoxyphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C17H11NO7 and its molecular weight is 341.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 341.05355169 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antibacterial Applications

One prominent area of research on compounds like 4-methoxyphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is their antibacterial properties. Behrami and Dobroshi (2019) synthesized derivatives of 4-hydroxy-chromen-2-one, including compounds with structural similarities to this compound. They found that these compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus, highlighting their potential as antibacterial agents. This study emphasizes the synthetic versatility of chromene derivatives and their utility in developing new antibacterial compounds (Behrami & Dobroshi, 2019).

Antitumor Agent Development

Another critical application is in the field of cancer research, where derivatives of 2H-chromene have been identified as potential antitumor agents. Yin et al. (2013) discovered that compounds like 6-bromo-8-ethoxy-3-nitro-2H-chromene exhibit potent antiproliferative activities against various tumor cell lines. These compounds are effective in blocking AKT phosphorylation and inducing cancer cell apoptosis, suggesting their potential use in cancer therapy (Yin et al., 2013).

Organic Synthesis and Catalysis

Chromene derivatives also play a role in organic synthesis and catalysis. Alonzi et al. (2014) explored the use of polystyrene-supported catalysts in the Michael addition, a key reaction for synthesizing Warfarin and its analogs. Their work demonstrates the utility of chromene derivatives in facilitating environmentally friendly catalytic processes, offering a sustainable approach to synthesizing complex organic molecules (Alonzi et al., 2014).

Photoreagents for Protein Crosslinking

Chromene derivatives have also been explored as photoreagents for protein crosslinking and affinity labeling. Jelenc, Cantor, and Simon (1978) proposed 4-nitrophenyl ethers, related to chromene structures, as high-yield photoreagents for these purposes. Their research underscores the potential of chromene derivatives in biochemical applications, particularly in studying protein interactions and functions (Jelenc et al., 1978).

Electronic and Optical Materials

In the field of materials science, chromene derivatives have been investigated for their electronic and optical properties. Suga et al. (2004) studied the electron-transfer kinetics of nitroxide radicals derived from chromene, highlighting their potential as high power-rate electrode-active materials. This research opens new avenues for using chromene derivatives in developing advanced electronic and energy storage devices (Suga et al., 2004).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(4-methoxyphenyl) 6-nitro-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO7/c1-23-12-3-5-13(6-4-12)24-16(19)14-9-10-8-11(18(21)22)2-7-15(10)25-17(14)20/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRMKACRNCNUOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{(3S*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5508380.png)

![3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5508401.png)

![7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime](/img/structure/B5508412.png)

![N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5508413.png)

![8-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508414.png)

![1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5508417.png)

![N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-2-aminopyridine-4-carboxamide](/img/structure/B5508420.png)

![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)

![1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE](/img/structure/B5508454.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(2-thienyl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5508462.png)

![2-[(3,3-Dimethyl-5-oxocyclohexylidene)amino]acetic acid](/img/structure/B5508464.png)